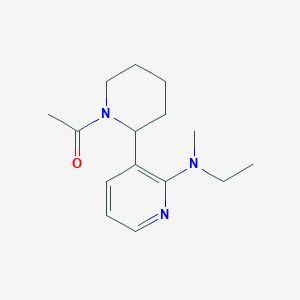
1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with an ethyl(methyl)amino group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the ethyl(methyl)amino group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the ethanone group through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and their corresponding alcohols, amines, and carboxylic acids .
Scientific Research Applications
1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but docking studies suggest potential interactions with proteins involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: Contains a pyridine ring with different substituents.
Uniqueness
1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of a pyridine ring with an ethyl(methyl)amino group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[2-[2-[ethyl(methyl)amino]pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-4-17(3)15-13(8-7-10-16-15)14-9-5-6-11-18(14)12(2)19/h7-8,10,14H,4-6,9,11H2,1-3H3 |
InChI Key |
CKUHNERMQRFHSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C=CC=N1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


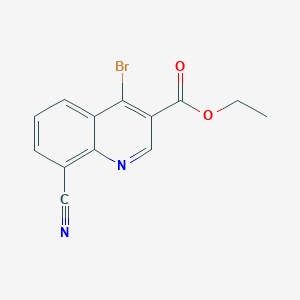

![[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol](/img/structure/B12997762.png)
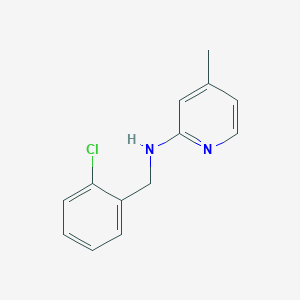
![3-[4-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B12997764.png)
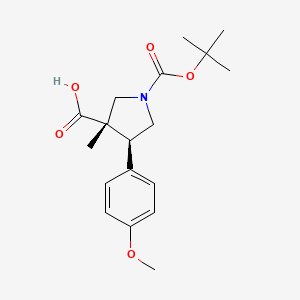
![Tert-butyl 2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12997771.png)
![2-Cyano-3-{3-ethoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B12997790.png)

![Ethyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12997806.png)
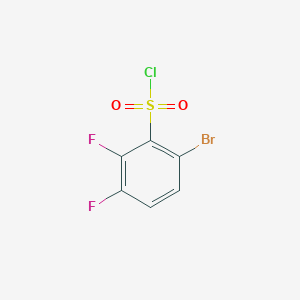
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid](/img/structure/B12997823.png)
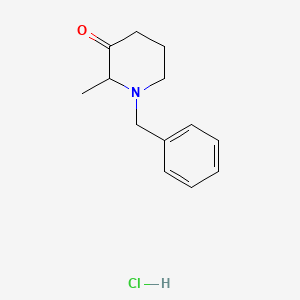
![N-[2-(methylamino)ethyl]benzamide](/img/structure/B12997838.png)
